molecular formula C20H9ClN2O5 B11706861 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid CAS No. 52239-18-6

11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid

Cat. No.: B11706861
CAS No.: 52239-18-6
M. Wt: 392.7 g/mol
InChI Key: UINNSXHKUBEPCC-UHFFFAOYSA-N
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Description

11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID is a complex heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core fused with an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole under base-catalyzed conditions . Another approach includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and catalyst-free reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acid derivatives, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its applications in various fields, from medicinal chemistry to material science, highlight its versatility and importance in scientific research.

Properties

CAS No.

52239-18-6

Molecular Formula

C20H9ClN2O5

Molecular Weight

392.7 g/mol

IUPAC Name

6-chloro-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaene-15,17-dicarboxylic acid

InChI

InChI=1S/C20H9ClN2O5/c21-8-1-6-14-13(7-8)22-17-9-2-4-11(19(25)26)16-12(20(27)28)5-3-10(15(9)16)18(24)23(14)17/h1-7H,(H,25,26)(H,27,28)

InChI Key

UINNSXHKUBEPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)C(=O)O)C(=O)O

Origin of Product

United States

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